molecular formula C13H17ClN2O2 B13983201 4-(5-Methoxy-1,2-benzisoxazolyl)piperidine hydrochloride CAS No. 84163-14-4

4-(5-Methoxy-1,2-benzisoxazolyl)piperidine hydrochloride

Cat. No.: B13983201
CAS No.: 84163-14-4
M. Wt: 268.74 g/mol
InChI Key: IKKJRRZJRGMHIL-UHFFFAOYSA-N
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Description

4-(5-Methoxy-1,2-benzisoxazolyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The benzisoxazole moiety in this compound is a five-membered ring containing one nitrogen and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methoxy-1,2-benzisoxazolyl)piperidine hydrochloride typically involves the following steps:

    Formation of the Benzisoxazole Ring: The benzisoxazole ring can be synthesized through the cyclization of appropriate precursors such as o-nitrophenyl ethers with hydroxylamine.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions. For instance, the benzisoxazole derivative can be reacted with piperidine under basic conditions to form the desired product.

    Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methoxy-1,2-benzisoxazolyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in the benzisoxazole precursor can be reduced to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-(5-Methoxy-1,2-benzisoxazolyl)piperidine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

    Biology: It can be used in the study of receptor-ligand interactions and enzyme inhibition.

    Industry: It is used in the synthesis of specialty chemicals and intermediates for drug development.

Mechanism of Action

The mechanism of action of 4-(5-Methoxy-1,2-benzisoxazolyl)piperidine hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The benzisoxazole moiety can interact with the active site of enzymes, leading to inhibition or modulation of their activity. The piperidine ring can enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Methoxy-1,2-benzisoxazolyl)piperidine: The free base form of the compound.

    4-(5-Methoxy-1,2-benzisoxazolyl)pyrrolidine: A similar compound with a pyrrolidine ring instead of piperidine.

    4-(5-Methoxy-1,2-benzisoxazolyl)morpholine: A similar compound with a morpholine ring.

Uniqueness

4-(5-Methoxy-1,2-benzisoxazolyl)piperidine hydrochloride is unique due to its specific combination of the benzisoxazole and piperidine moieties, which confer distinct pharmacological properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

CAS No.

84163-14-4

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

5-methoxy-3-piperidin-4-yl-1,2-benzoxazole;hydrochloride

InChI

InChI=1S/C13H16N2O2.ClH/c1-16-10-2-3-12-11(8-10)13(15-17-12)9-4-6-14-7-5-9;/h2-3,8-9,14H,4-7H2,1H3;1H

InChI Key

IKKJRRZJRGMHIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)ON=C2C3CCNCC3.Cl

Origin of Product

United States

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